molecular formula C6H6N2O B047744 2-Amino-3-pyridinecarboxaldehyde CAS No. 7521-41-7

2-Amino-3-pyridinecarboxaldehyde

Cat. No. B047744
M. Wt: 122.12 g/mol
InChI Key: NXMFJCRMSDRXLD-UHFFFAOYSA-N
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Patent
US07560558B2

Procedure details

N-(3-Formyl-pyridin-2-yl)-2,2-dimethyl-propionamide (9.68 g) was dissolved in 3 N hydrochloric acid (140 ml) to prepare a solution which was then stirred under reflux overnight. The reaction solution was cooled to room temperature, the reaction solution was washed with diethyl ether, and was neutralized with potassium carbonate powder. Diethyl ether was added thereto for extraction. The diethyl ether layer was dried over potassium carbonate. The solvent was removed by distillation under the reduced pressure, and the residue was purified by column chromatography using acetone-chloroform to give 2-amino-pyridine-3-carbaldehyde (5.03 g, yield 88%).
Quantity
9.68 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[C:4]([NH:9]C(=O)C(C)(C)C)=[N:5][CH:6]=[CH:7][CH:8]=1)=[O:2]>Cl>[NH2:9][C:4]1[C:3]([CH:1]=[O:2])=[CH:8][CH:7]=[CH:6][N:5]=1

Inputs

Step One
Name
Quantity
9.68 g
Type
reactant
Smiles
C(=O)C=1C(=NC=CC1)NC(C(C)(C)C)=O
Name
Quantity
140 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was then stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to prepare a solution which
TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
the reaction solution was washed with diethyl ether
ADDITION
Type
ADDITION
Details
Diethyl ether was added
EXTRACTION
Type
EXTRACTION
Details
for extraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The diethyl ether layer was dried over potassium carbonate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation under the reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=CC=C1C=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.03 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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